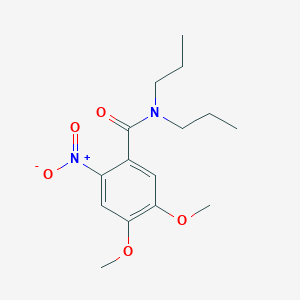
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine, also known as EDPQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. EDPQ has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation.
Mécanisme D'action
The mechanism of action of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves its ability to inhibit the activity of certain enzymes and cytokines. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to inhibit the activity of monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2), which are enzymes that are involved in neurodegeneration and inflammation, respectively. 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has also been shown to inhibit the activity of interleukin-6 (IL-6), which is a cytokine that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine are still being studied. However, it has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been found to inhibit the activity of MAO and COX-2, which are enzymes that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Additionally, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for research involving 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine. One potential direction is the development of new derivatives of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine that have improved selectivity and potency for specific targets. Another potential direction is the use of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in animal models of neurodegeneration and inflammation to further explore its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine and its potential limitations as a research tool.
Méthodes De Synthèse
The synthesis of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves the reaction of 3-ethyl-5,8-dimethyl-2-propylquinoline with propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying neurodegeneration, as it has been found to inhibit the activity of certain enzymes that are involved in this process. In immunology, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying inflammation, as it has been found to inhibit the activity of certain cytokines that are involved in this process.
Propriétés
IUPAC Name |
3-ethyl-5,8-dimethyl-2-propylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-5-7-13-12(6-2)15(17)14-10(3)8-9-11(4)16(14)18-13/h8-9H,5-7H2,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUPIPLYQHLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1CC)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)

![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)

![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)

